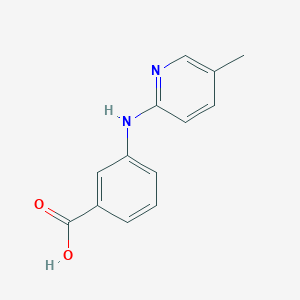

3-((5-Methylpyridin-2-yl)amino)benzoic acid

Descripción

BenchChem offers high-quality 3-((5-Methylpyridin-2-yl)amino)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((5-Methylpyridin-2-yl)amino)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-[(5-methylpyridin-2-yl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-9-5-6-12(14-8-9)15-11-4-2-3-10(7-11)13(16)17/h2-8H,1H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJXUYBWAFPJMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Synthesis of 3-((5-Methylpyridin-2-yl)amino)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways for producing 3-((5-Methylpyridin-2-yl)amino)benzoic acid, a molecule of interest in medicinal chemistry and drug discovery. The document details plausible synthetic routes, in-depth reaction mechanisms, and detailed experimental protocols, grounded in established chemical principles and supported by scientific literature.

Introduction

3-((5-Methylpyridin-2-yl)amino)benzoic acid is a substituted diphenylamine derivative. This structural motif is prevalent in a wide range of biologically active compounds, including kinase inhibitors and other therapeutic agents. The synthesis of this and similar molecules is, therefore, a critical aspect of drug discovery and development. This guide will focus on the most probable and efficient synthetic strategies, primarily centered around modern cross-coupling methodologies.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests that the key bond disconnection is the C-N bond between the benzoic acid and the pyridine ring. This disconnection points towards two primary synthetic strategies: the Buchwald-Hartwig amination and the Ullmann condensation. Both methods are powerful tools for the formation of aryl-nitrogen bonds.

Caption: Retrosynthetic analysis of 3-((5-Methylpyridin-2-yl)amino)benzoic acid.

Recommended Synthetic Pathway: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It offers high functional group tolerance and generally proceeds under milder conditions than the traditional Ullmann condensation.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a Pd(II)-amido intermediate, and finally, reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst.[1]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol

This protocol is a proposed method based on established procedures for similar substrates.[2][3] Optimization may be necessary to achieve the highest yield.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| 3-Aminobenzoic acid | 99-05-8 | 137.14 | 1.37 g | 10.0 |

| 2-Bromo-5-methylpyridine | 3430-17-9 | 172.02 | 1.72 g | 10.0 |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 91.6 mg | 0.1 |

| Xantphos | 161265-03-8 | 578.68 | 173.6 mg | 0.3 |

| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.34 g | 14.0 |

| Anhydrous Toluene | 108-88-3 | 92.14 | 50 mL | - |

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 3-aminobenzoic acid (1.37 g, 10.0 mmol), 2-bromo-5-methylpyridine (1.72 g, 10.0 mmol), Pd₂(dba)₃ (91.6 mg, 0.1 mmol), Xantphos (173.6 mg, 0.3 mmol), and sodium tert-butoxide (1.34 g, 14.0 mmol).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous toluene (50 mL) via syringe.

-

Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

After completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water (50 mL).

-

Adjust the pH of the aqueous layer to approximately 2-3 with 1 M HCl. This will protonate the product and may cause it to precipitate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Purification

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain the purified product.

Alternative Synthetic Pathway: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of aryl-aryl and aryl-heteroaryl ethers, thioethers, and amines. While it often requires higher reaction temperatures and stronger bases compared to the Buchwald-Hartwig amination, it remains a viable method.

Reaction Principle

The mechanism of the Ullmann condensation is not as definitively established as the Buchwald-Hartwig reaction but is generally believed to involve the formation of a copper(I) amide intermediate which then undergoes reaction with the aryl halide.

Caption: Simplified representation of the Ullmann condensation.

Experimental Protocol

This is a generalized protocol and may require optimization.[4]

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| 3-Aminobenzoic acid | 99-05-8 | 137.14 | 1.37 g | 10.0 |

| 2-Bromo-5-methylpyridine | 3430-17-9 | 172.02 | 1.72 g | 10.0 |

| Copper(I) iodide (CuI) | 7681-65-4 | 190.45 | 190 mg | 1.0 |

| Potassium carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.76 g | 20.0 |

| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 | 50 mL | - |

Procedure:

-

In a round-bottom flask, combine 3-aminobenzoic acid (1.37 g, 10.0 mmol), 2-bromo-5-methylpyridine (1.72 g, 10.0 mmol), CuI (190 mg, 1.0 mmol), and K₂CO₃ (2.76 g, 20.0 mmol).

-

Add anhydrous DMF (50 mL).

-

Heat the mixture to 140-150 °C under an inert atmosphere for 24-48 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into water (200 mL).

-

Acidify the mixture with 1 M HCl to a pH of ~6-7.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product as described for the Buchwald-Hartwig method.

Characterization of 3-((5-Methylpyridin-2-yl)amino)benzoic acid

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

Physicochemical Properties (Predicted)

| Property | Value |

| Molecular Formula | C₁₃H₁₂N₂O₂ |

| Molecular Weight | 228.25 g/mol [5] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available; expected to be >200 °C |

| Solubility | Soluble in DMSO and methanol; sparingly soluble in other organic solvents. |

Spectroscopic Data (Predicted)

¹H NMR (400 MHz, DMSO-d₆): The expected proton NMR spectrum would show signals corresponding to the protons on both the benzoic acid and pyridine rings. The chemical shifts (δ, ppm) are predicted based on analogous structures.[6][7]

-

Aromatic protons (benzoic acid moiety): δ 7.0-8.0 (4H, m)

-

Aromatic protons (pyridine moiety): δ 6.5-8.0 (3H, m)

-

Methyl protons: δ 2.2-2.4 (3H, s)

-

Amine proton (NH): δ 9.0-10.0 (1H, br s)

-

Carboxylic acid proton (COOH): δ 12.0-13.0 (1H, br s)

¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum would display signals for all 13 carbon atoms in the molecule. The predicted chemical shifts (δ, ppm) are based on data for similar compounds.[7][8]

-

Carboxylic acid carbon: δ ~167

-

Aromatic carbons: δ 110-155

-

Methyl carbon: δ ~20

Mass Spectrometry (MS):

-

ESI-MS: m/z [M+H]⁺ calculated for C₁₃H₁₃N₂O₂⁺: 229.0977; found: 229.XXXX.

Safety Considerations

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

-

Reagent Handling:

-

Palladium catalysts and phosphine ligands are air and moisture-sensitive and should be handled under an inert atmosphere.

-

Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive.

-

Organic solvents are flammable and should be handled with care.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This technical guide outlines robust and efficient synthetic pathways for the preparation of 3-((5-Methylpyridin-2-yl)amino)benzoic acid. The Buchwald-Hartwig amination is presented as the preferred method due to its milder reaction conditions and broader substrate scope. The Ullmann condensation is provided as a viable alternative. Detailed experimental protocols, purification methods, and characterization data are included to assist researchers in the successful synthesis of this important molecule.

References

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 3-(6-Amino-3-methylpyridin-2-yl)benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR data for compounds 1 and 2 (d in ppm, J in Hz). Retrieved from [Link]

- Schön, U., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1034–1041.

-

National Institutes of Health. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved from [Link]

-

Chemsrc. (2025). 3-(6-Amino-3-methylpyridin-2-yl)benzoic acid tert-butyl ester. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

ResearchGate. (2006). Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids. Retrieved from [Link]

Sources

- 1. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. Benzoic acid(65-85-0) 13C NMR spectrum [chemicalbook.com]

A Predictive Guide to the Spectral Analysis of 3-((5-Methylpyridin-2-yl)amino)benzoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the predicted spectroscopic data for 3-((5-Methylpyridin-2-yl)amino)benzoic acid. In the absence of a complete, publicly available experimental dataset, this document serves as a robust predictive framework, grounded in the fundamental principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). By dissecting the molecule's structure and applying established spectroscopic theory, this guide empowers researchers to anticipate, interpret, and validate the spectral features essential for the characterization of this and structurally related compounds.

Molecular Structure: The Foundation for Spectral Prediction

The first step in any spectral analysis is a thorough examination of the molecule's structure. 3-((5-Methylpyridin-2-yl)amino)benzoic acid is a multifaceted molecule comprising several key functional groups that will dictate its spectroscopic fingerprint.

-

Benzoic Acid Moiety: An aromatic carboxylic acid. This group contains a carboxyl C=O, a hydroxyl O-H, and a substituted benzene ring.

-

Secondary Amine Linker: An N-H group that bridges the two aromatic systems.

-

Substituted Pyridine Ring: A nitrogen-containing heteroaromatic ring with a methyl group substituent.

Each of these components will give rise to characteristic signals in the various spectra, allowing for a piece-by-piece confirmation of the overall structure.

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on the unique electronic environment of each proton. The chemical shifts are influenced by shielding and deshielding effects from adjacent electronegative atoms and aromatic ring currents.

Table 1: Predicted ¹H NMR Data for 3-((5-Methylpyridin-2-yl)amino)benzoic acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| COOH | > 12.0 | Broad Singlet | 1H | Acidic proton, typically very downfield and broad due to hydrogen bonding and exchange. |

| NH | 9.0 - 10.0 | Singlet | 1H | Amine proton, deshielded by attachment to two aromatic rings. May be broad. |

| H-2' | ~8.2 | Singlet or Narrow Doublet | 1H | Benzoic acid proton ortho to the carboxyl group, highly deshielded. |

| H-6' | ~7.8 | Doublet | 1H | Benzoic acid proton ortho to the amino group. |

| H-6 | ~8.0 | Doublet | 1H | Pyridine proton ortho to the nitrogen and adjacent to the methyl group. |

| H-4' | ~7.5 | Triplet | 1H | Benzoic acid proton meta to both substituents. |

| H-4 | ~7.6 | Doublet of Doublets | 1H | Pyridine proton meta to the nitrogen and ortho to the amino group. |

| H-3 | ~6.8 | Doublet | 1H | Pyridine proton ortho to the amino group, expected to be the most upfield aromatic proton. |

| CH₃ | ~2.3 | Singlet | 3H | Methyl group attached to the pyridine ring. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal all unique carbon atoms in the molecule. The chemical shifts are predicted based on hybridization and the electronic influence of neighboring functional groups.

Table 2: Predicted ¹³C NMR Data for 3-((5-Methylpyridin-2-yl)amino)benzoic acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Carboxyl) | 165 - 175 | Carbonyl carbon of a carboxylic acid. |

| C-2 (Pyridine) | 155 - 160 | Carbon attached to the amine nitrogen in the pyridine ring. |

| C-6 (Pyridine) | 145 - 150 | Pyridine carbon adjacent to nitrogen. |

| C-3' (Benzoic Acid) | 140 - 145 | Aromatic carbon bearing the amino group. |

| C-1' (Benzoic Acid) | 130 - 135 | Aromatic carbon bearing the carboxyl group. |

| C-4 (Pyridine) | 135 - 140 | Aromatic CH in the pyridine ring. |

| C-5 (Pyridine) | 125 - 130 | Aromatic carbon bearing the methyl group. |

| C-4', C-5', C-6' | 115 - 130 | Aromatic CH carbons of the benzoic acid ring. |

| C-3 (Pyridine) | 105 - 115 | Aromatic CH ortho to the amino group. |

| CH₃ | 15 - 25 | Methyl group carbon. |

Predicted Infrared (IR) Spectrum

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending).

Table 3: Predicted Characteristic IR Absorptions

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Appearance |

| O-H (Carboxylic Acid) | Stretch | 2500 - 3300 | Very broad, often obscuring C-H stretches.[1][2] |

| N-H (Secondary Amine) | Stretch | 3300 - 3500 | Medium, sharp peak. |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to weak, sharp peaks.[3] |

| C-H (Alkyl - CH₃) | Stretch | 2850 - 2960 | Medium, sharp peaks. |

| C=O (Carboxylic Acid) | Stretch | 1700 - 1725 | Strong, sharp peak.[1][2] |

| C=C / C=N (Aromatic Rings) | Stretch | 1500 - 1650 | Multiple medium to strong, sharp peaks.[3][4] |

| C-O (Carboxylic Acid) | Stretch | 1210 - 1320 | Medium intensity.[2] |

| C-N (Amine) | Stretch | 1250 - 1350 | Medium intensity. |

| C-H (Aromatic) | Out-of-plane bend | 690 - 900 | Medium to strong peaks, indicative of substitution patterns. |

Predicted Mass Spectrum

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation. Using a soft ionization technique like Electrospray Ionization (ESI), we would expect to see the protonated molecular ion.

-

Molecular Weight: C₁₃H₁₂N₂O₂ = 228.25 g/mol

-

Predicted Molecular Ion (ESI+): [M+H]⁺ = m/z 229.09

-

Predicted Molecular Ion (ESI-): [M-H]⁻ = m/z 227.08

Predicted Fragmentation Pathway

Upon collisional activation (MS/MS), the molecular ion will fragment in a predictable manner. The most likely fragmentation pathways involve the cleavage of the most labile bonds. A key fragmentation would be the loss of CO₂ from the carboxylic acid group, a common fragmentation for aromatic acids.[5]

Caption: Predicted ESI-MS fragmentation of the target molecule.

Standard Operating Protocols for Spectral Acquisition

To ensure the acquisition of high-quality, reproducible data, standardized protocols are essential. The following sections outline field-proven methodologies for NMR, IR, and MS analysis of a solid organic compound like 3-((5-Methylpyridin-2-yl)amino)benzoic acid.

Protocol: Solution-State NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-25 mg of the solid sample.[6]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the presence of acidic and amine protons).[7][8] The sample should be fully dissolved to create a homogeneous solution.[7]

-

Filter the solution through a pipette with a small plug of glass wool or Kimwipe directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[9]

-

-

Instrument Setup & Acquisition:

-

Insert the sample into the spectrometer's spinner and place it in the magnet.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H spectrum, followed by ¹³C and any desired 2D experiments (e.g., COSY, HSQC, HMBC).

-

Caption: Standard workflow for NMR sample preparation and analysis.

Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

ATR-FTIR is a rapid and simple method for analyzing solid samples directly.[10][11][12]

-

Sample Preparation:

-

Instrument Setup & Acquisition:

-

Place a small amount of the solid sample directly onto the ATR crystal, ensuring it completely covers the crystal surface.[10][13]

-

Apply pressure using the anvil to ensure firm and uniform contact between the sample and the crystal.[10][13] Grinding the sample into a finer powder can often result in sharper spectra.[13]

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

After analysis, clean the crystal and anvil thoroughly.[13]

-

Protocol: Direct Infusion ESI-Mass Spectrometry

Direct infusion is a straightforward method for introducing a pure, soluble sample into the mass spectrometer.[14][15]

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µM) in a suitable solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation ([M+H]⁺).[14]

-

-

Instrument Setup & Acquisition:

-

Load the sample solution into a syringe and place it in a syringe pump.[14][15]

-

Set the pump to a low, stable flow rate (e.g., 5-10 µL/min).

-

The sample is infused directly into the ESI source, where it is ionized.

-

Acquire the mass spectrum over the desired m/z range. For higher-resolution instruments, this provides an accurate mass measurement.[16] For tandem MS, the ion of interest (e.g., m/z 229) can be isolated and fragmented to obtain structural information.[15][16]

-

Integrated Data Analysis Workflow

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they allow for an unambiguous confirmation of the molecular structure.

Caption: Logical workflow for integrated spectral data analysis.

By following this predictive guide and employing the standardized protocols, researchers can confidently approach the characterization of 3-((5-Methylpyridin-2-yl)amino)benzoic acid, ensuring data integrity and contributing to the advancement of their scientific and drug development objectives.

References

- NMR Sample Prepara-on. (n.d.).

- NMR Sample Preparation: The Complete Guide - Organomation. (n.d.).

- Sample Preparation. (n.d.).

- NMR Sample Preparation. (n.d.).

- Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). (2020, October 15).

- Sample Preparation & NMR Tubes | Chemical Research Support. (n.d.).

- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (2024, May 31).

- Sample Introduction - Department of Chemistry Mass Spectrometry Core Laboratory. (n.d.).

- Direct Infusion - ResolveMass Laboratories Inc. (n.d.).

- Infrared Spectroscopy - CDN. (n.d.).

- Direct Infusion Electrospray Ionization Mass Spectrometry for Rapid Analysis - ETH Zurich Research Collection. (n.d.).

- Harvey, D. J. (2000). Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. PubMed.

- Sample preparation for FT-IR. (n.d.).

- IR Spectrum | Table of IR Spectroscopy Values - ChemTalk. (n.d.).

- 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024, September 30).

- Table of Characteristic IR Absorptions. (n.d.).

- Interpreting Infrared Spectra - Specac Ltd. (n.d.).

- Reaction pathways for fragmentation of m/z 164 ion generated from ethyl... - ResearchGate. (n.d.).

- FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd. (n.d.).

- ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. (2019, November 26).

- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).

- Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe - MDPI. (2024, October 30).

- Direct Infusion MS (ESI) – lipidomicstandards.org. (n.d.).

Sources

- 1. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]

- 7. organomation.com [organomation.com]

- 8. depts.washington.edu [depts.washington.edu]

- 9. sites.bu.edu [sites.bu.edu]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd [specac.com]

- 12. m.youtube.com [m.youtube.com]

- 13. utsc.utoronto.ca [utsc.utoronto.ca]

- 14. Sample Introduction | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]

- 15. resolvemass.ca [resolvemass.ca]

- 16. lipidomicstandards.org [lipidomicstandards.org]

A Strategic Guide to Unveiling Therapeutic Targets for 3-((5-Methylpyridin-2-yl)amino)benzoic Acid Derivatives

Abstract

The 3-((5-methylpyridin-2-yl)amino)benzoic acid scaffold represents a promising starting point for the development of novel therapeutics. Its unique combination of a pyridine ring, an amino bridge, and a benzoic acid moiety suggests a rich potential for interaction with a variety of biological targets. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth strategy for the identification and validation of therapeutic targets for derivatives of this core structure. Moving beyond a mere listing of techniques, this document elucidates the causal logic behind experimental choices, integrates self-validating systems into protocols, and is grounded in authoritative scientific literature. We will explore a multi-pronged approach, commencing with broad phenotypic screening to delineate the compound's biological impact, followed by a synergistic application of computational and experimental methodologies for precise target deconvolution and validation.

Introduction: The Therapeutic Potential of the Pyridine-Benzoic Acid Scaffold

The convergence of pyridine and benzoic acid motifs in a single molecular entity is of significant interest in medicinal chemistry. Pyridine rings are prevalent in numerous FDA-approved drugs, valued for their ability to engage in hydrogen bonding and act as bioisosteres for other aromatic systems.[1][2] Similarly, the benzoic acid group, with its acidic proton, can form critical ionic interactions and hydrogen bonds within protein binding pockets.[3] The specific arrangement in 3-((5-methylpyridin-2-yl)amino)benzoic acid suggests the potential for a range of activities, from enzyme inhibition to receptor modulation. Given the diverse biological roles of compounds containing these fragments, including anticancer and antimicrobial effects, a systematic approach to target identification is paramount.[1][4]

This guide will navigate the complexities of target deconvolution, a process that is often the most challenging and time-consuming aspect of phenotypic drug discovery.[5][6] We will present a logical workflow designed to maximize the probability of success in identifying the molecular targets of novel derivatives of this scaffold.

Phase I: Characterizing the Biological Landscape through Phenotypic Screening

Before embarking on a quest for a specific molecular target, it is essential to first understand the broader biological effects of the 3-((5-methylpyridin-2-yl)amino)benzoic acid derivatives. Phenotypic screening provides a powerful, unbiased approach to uncover the functional consequences of a compound's activity within a cellular or organismal context.[7]

High-Content Imaging (HCI) for Unbiased Phenotypic Profiling

High-content imaging combines automated microscopy with sophisticated image analysis to simultaneously quantify multiple phenotypic parameters in intact cells. This approach allows for the creation of a detailed "fingerprint" of a compound's effects.

Experimental Protocol: Multiparametric Phenotypic Profiling using HCI

-

Cell Line Selection: Choose a panel of well-characterized human cell lines representing diverse tissue origins (e.g., A549 lung carcinoma, U2OS osteosarcoma, MCF7 breast carcinoma).

-

Compound Treatment: Plate cells in 384-well microplates and treat with a concentration range of the test compound (e.g., from 10 nM to 100 µM) for 24 to 72 hours. Include appropriate vehicle (e.g., DMSO) and positive controls.

-

Staining: Following incubation, fix the cells and stain with a cocktail of fluorescent dyes to label key cellular components. A typical combination includes:

-

Hoechst 33342: To label the nucleus and assess DNA content and nuclear morphology.

-

Phalloidin-Alexa Fluor 488: To stain F-actin and evaluate cytoskeletal structure.

-

MitoTracker Red CMXRos: To visualize mitochondria and assess their morphology and membrane potential.

-

CellMask Deep Red: To outline the cell body and determine cell size and shape.

-

-

Image Acquisition: Acquire images using an automated high-content imaging system, capturing multiple fields per well across all fluorescent channels.

-

Image Analysis: Utilize image analysis software to segment cells, nuclei, and other organelles. Extract a wide array of features (>100) for each cell, including morphological, intensity, and textural parameters.

-

Data Analysis: Employ multivariate statistical methods, such as principal component analysis (PCA) or hierarchical clustering, to compare the phenotypic profiles of the test compounds to a reference library of compounds with known mechanisms of action. This can provide initial hypotheses about the compound's mode of action.[7]

Interpreting Phenotypic Data

The goal of this initial phase is to answer high-level questions: Does the compound induce a specific cell cycle arrest? Does it appear to affect mitochondrial function? Is there evidence of cytoskeletal disruption? The answers to these questions will guide the selection of more focused downstream assays and target identification strategies.

Phase II: In Silico Target Prediction - A Computational Head Start

Leveraging the known chemical structure of 3-((5-methylpyridin-2-yl)amino)benzoic acid derivatives, computational methods can predict potential protein targets, thereby prioritizing experimental efforts.

Ligand-Based and Structure-Based Approaches

-

Ligand-Based Methods (Chemical Similarity Searching): This approach relies on the principle that structurally similar molecules often have similar biological activities. The structure of the query compound is compared against databases of compounds with known targets (e.g., ChEMBL, PubChem).

-

Structure-Based Methods (Molecular Docking): If a high-resolution 3D structure of a potential target protein is available, molecular docking can be used to predict the binding mode and affinity of the compound to the protein's active or allosteric sites.[2]

Workflow for In Silico Target Prediction

Caption: In silico workflow for predicting therapeutic targets.

Phase III: Experimental Target Deconvolution

With hypotheses generated from phenotypic screening and in silico analysis, the next phase involves direct experimental approaches to identify the specific protein(s) that physically interact with the compound.[5][8]

Affinity-Based Methods

Affinity-based approaches are a cornerstone of target identification.[9] They rely on using a modified version of the bioactive small molecule to "fish" for its binding partners from a complex biological sample, such as a cell lysate.[10]

4.1.1. Synthesis of an Affinity Probe

A critical prerequisite is the synthesis of an affinity probe. This involves chemically modifying the 3-((5-methylpyridin-2-yl)amino)benzoic acid derivative by attaching a linker and a reporter tag (e.g., biotin) or immobilizing it on a solid support (e.g., agarose beads).[8][9] Structure-activity relationship (SAR) studies are crucial to determine a position on the molecule where modification is least likely to disrupt its biological activity.[11]

4.1.2. Affinity Chromatography followed by Mass Spectrometry (MS)

This is a classic and widely used technique.[9][10]

Experimental Protocol: Affinity Chromatography-MS

-

Probe Immobilization: Covalently attach the synthesized compound (with a suitable linker) to activated agarose beads.

-

Lysate Preparation: Prepare a native protein lysate from cells or tissues that are sensitive to the compound's effects.

-

Incubation: Incubate the protein lysate with the compound-immobilized beads. As a negative control, incubate a separate aliquot of the lysate with beads that have not been derivatized or are derivatized with an inactive analogue.

-

Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads, typically by using a denaturing buffer (e.g., containing SDS) or by competitive elution with an excess of the free compound.

-

Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and subject them to in-gel tryptic digestion followed by identification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

-

Data Analysis: Compare the proteins identified from the compound-derivatized beads with those from the control beads. Genuine targets should be significantly enriched in the experimental sample.

Workflow for Affinity Chromatography-MS

Caption: Experimental workflow for affinity chromatography.

Label-Free Methods

A significant advantage of label-free methods is that they use the small molecule in its native, unmodified state, thus avoiding the potential artifacts introduced by chemical modifications.[8]

4.2.1. Drug Affinity Responsive Target Stability (DARTS)

The DARTS method is based on the principle that the binding of a small molecule to its target protein can stabilize the protein's structure, making it more resistant to proteolysis.[9]

Experimental Protocol: DARTS

-

Lysate Treatment: Incubate aliquots of a cell lysate with the test compound or a vehicle control.

-

Protease Digestion: Add a protease (e.g., pronase, thermolysin) to each aliquot and incubate for a specific time to allow for protein digestion.

-

Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.

-

Analysis: Analyze the samples by SDS-PAGE and Coomassie staining or by Western blotting if a specific candidate target is being investigated. A protein that is protected from degradation in the presence of the compound will appear as a more intense band compared to the vehicle control.[8] Mass spectrometry can also be used for a global, unbiased analysis.

Phase IV: Target Validation - Confirming the Connection

Identifying a protein that binds to your compound is a significant step, but it is not the final one. Target validation is the crucial process of confirming that the identified protein is indeed the biologically relevant target responsible for the compound's observed phenotype.

Direct Target Engagement Assays

These assays confirm a direct physical interaction between the compound and the putative target protein in a controlled environment.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

-

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface in real-time. It provides kinetic data, including association (kon) and dissociation (koff) rates.

| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |

| Principle | Measures heat change upon binding | Measures change in refractive index upon binding |

| Key Outputs | Kd, Stoichiometry (n), ΔH, ΔS | Kd, kon, koff |

| Throughput | Low to medium | Medium to high |

| Sample Consumption | High | Low |

Cellular Target Engagement Assays

These assays confirm that the compound engages its target within the complex environment of a living cell.

-

Cellular Thermal Shift Assay (CETSA): This method is based on the same principle as DARTS—ligand binding stabilizes the target protein—but it uses heat as the denaturant instead of proteases. Cells are treated with the compound or vehicle, heated to various temperatures, and the amount of soluble target protein remaining is quantified by Western blot or mass spectrometry. A shift in the melting temperature of the protein in the presence of the compound indicates target engagement.

Genetic Approaches for Target Validation

Genetic methods provide the most compelling evidence for a target's relevance to the observed phenotype.

-

CRISPR-Cas9 Mediated Gene Knockout/Knockdown: If the compound's effect is lost in cells where the putative target gene has been knocked out or its expression has been knocked down (e.g., using shRNA), it provides strong evidence that the protein is the relevant target.[6][12]

-

Overexpression Studies: Overexpressing the target protein may lead to a decreased sensitivity to the compound, as higher concentrations of the compound would be required to inhibit or activate the larger pool of target protein.

Workflow for Target Validation

Caption: A multi-faceted approach to target validation.

Conclusion

The journey from a promising chemical scaffold like 3-((5-methylpyridin-2-yl)amino)benzoic acid to a validated therapeutic target is a complex but logical process. By systematically characterizing the compound's phenotypic effects, leveraging computational predictions, and employing a combination of affinity-based and label-free experimental methods, researchers can efficiently identify high-confidence target candidates. Crucially, rigorous validation through biophysical, cellular, and genetic approaches is essential to confirm that the identified target is not just a binding partner, but the key mediator of the compound's therapeutic potential. This guide provides a robust framework for navigating this path, ultimately accelerating the translation of chemical novelty into therapeutic innovation.

References

-

Lee, J., & Kwon, H. J. (2015). Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. Biotechnology Journal, 10(9), 1363-1372. Available from: [Link]

-

Creative Biolabs. (n.d.). Natural Bioactive Compound Target Identification. Retrieved from: [Link]

-

Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. Available from: [Link]

-

García-Copa, C., & Lapek, J. D., Jr. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Future Medicinal Chemistry, 15(19), 1735-1753. Available from: [Link]

-

Lomenick, B., Olsen, R. W., & Huang, J. (2011). Identification of direct protein targets of small molecules. ACS Chemical Biology, 6(1), 34-46. Available from: [Link]

-

Zhang, Y., Wang, Y., Wu, H., & Liu, T. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(10), 1435-1442. Available from: [Link]

-

Creative Diagnostics. (n.d.). Protein Binding Assays. Retrieved from: [Link]

-

Winter, G. E., & Mayer, A. (2020). Contemporary Techniques for Target Deconvolution and Mode of Action Elucidation. In Phenotypic Drug Discovery. Royal Society of Chemistry. Available from: [Link]

-

Hasani, M., Fata, J. E., & Ghavami, S. (2018). Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase. Iranian Journal of Basic Medical Sciences, 21(9), 923-930. Available from: [Link]

-

University of Toronto. (2024, February 1). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. EurekAlert!. Retrieved from: [Link]

-

Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from: [Link]

-

Abdel-Aziem, A., & El-Sayed, M. A. (2021). Medicinal attributes of pyridine scaffold as anticancer targeting agents. Future Journal of Pharmaceutical Sciences, 7(1), 1-19. Available from: [Link]

-

Rahman, M. A., Rejve, S. M. M. A., Niloy, M. R. A., Afsari, M., & Uzzaman, M. (2025). An assessment of the HOMO-LUMO energy gap, hardness (η), softness (S), and potentiality (µ) was undertaken by calculating the following equations. ResearchGate. Available from: [Link]

-

Singh, R. P., Singh, R., & Kumar, V. (2005). Synthesis and inhibitory activity of benzoic acid and pyridine derivatives on influenza neuraminidase. Bioorganic & Medicinal Chemistry Letters, 15(7), 1851-1854. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(6-Amino-3-methylpyridin-2-yl)benzoic acid. PubChem. Retrieved from: [Link]

-

Iqbal, M. A., & Haque, A. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(19), 6932. Available from: [Link]

-

Lee, S. Y., Kim, Y., & Lee, J. (2024). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. Journal of Medicinal Chemistry, 67(11), 9138-9157. Available from: [Link]

-

Pierre, L. L., Munkombwe, N. M., & Peter, C. M. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3), 1-6. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 8. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]

- 11. researchgate.net [researchgate.net]

- 12. books.rsc.org [books.rsc.org]

Safety, handling, and MSDS for 3-((5-Methylpyridin-2-yl)amino)benzoic acid

Technical Guide: Safety, Handling, and Physicochemical Profiling of 3-((5-Methylpyridin-2-yl)amino)benzoic acid

Executive Summary & Chemical Identity

3-((5-Methylpyridin-2-yl)amino)benzoic acid (CAS: 1099057-20-1) is a heterocyclic building block frequently utilized in the synthesis of kinase inhibitors (e.g., PDGFR, VEGFR targets). Structurally, it consists of a benzoic acid moiety linked via a secondary amine to a 5-methyl-substituted pyridine ring.

This molecule exhibits zwitterionic character, influencing its solubility and handling requirements. While often classified under general "Research Chemical" safety protocols, its structural analogs (aminopyridines and aminobenzoic acids) dictate a specific risk profile centering on skin/eye irritation and potential respiratory sensitization.

Table 1: Physicochemical Identification

| Property | Data | Note |

| CAS Number | 1099057-20-1 | Validated via Enamine/Sigma [1] |

| Molecular Formula | C₁₃H₁₂N₂O₂ | |

| Molecular Weight | 228.25 g/mol | |

| Appearance | Off-white to pale yellow solid | Color may darken upon oxidation |

| Solubility (Water) | Low (< 1 mg/mL) | pH-dependent (amphoteric) |

| Solubility (Organic) | High in DMSO, DMF (> 20 mg/mL) | Preferred solvents for stock solutions |

| pKa (Predicted) | ~4.0 (COOH), ~6.5 (Pyridine-N) | Exists as zwitterion at neutral pH |

| SMILES | CC1=CN=C(NC2=CC=CC(=C2)C(=O)O)C=C1 |

Risk Assessment & Toxicology (GHS Standards)

Signal Word: WARNING

As a research chemical, specific toxicological data (LD50) for this exact isomer is often extrapolated from Structure-Activity Relationships (SAR) of analogous aminopyridines. The primary hazards stem from the basicity of the pyridine ring and the acidity of the benzoate, creating a local irritation potential.

Hazard Statements (GHS Classification)

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

-

H302 (Potential): Harmful if swallowed (Based on 2-aminopyridine toxicity profile).

Toxicological Mechanism

-

Irritation: The carboxylic acid group acts as a proton donor, while the aminopyridine moiety can act as a weak base. Upon contact with mucous membranes, this pH differential disrupts cellular membranes, leading to inflammation (H315/H319).

-

Bioactivity: As a kinase inhibitor pharmacophore, this compound may possess off-target biological activity. Systemic absorption should be minimized to prevent unintended enzymatic inhibition [2].

Strategic Handling & Experimental Protocols

Engineering Controls

-

Solids: Weighing must be performed inside a Chemical Fume Hood or a Powder Containment Enclosure . Static electricity can cause this fine powder to disperse; use an anti-static gun if available.

-

Solutions: Once dissolved in DMSO, the volatility risk decreases, but skin permeability increases. Double-gloving (Nitrile) is mandatory.

Protocol: Safe Solubilization & Stock Preparation

-

Challenge: The compound is poorly soluble in water and non-polar solvents (DCM, Hexane). Attempting to dissolve directly in aqueous buffer will result in suspension, leading to inaccurate dosing.

-

Solution: Use the "Co-solvent Spike" method.

Step-by-Step Procedure:

-

Weighing: Weigh the target mass into a glass vial (avoid plastic if using DMF).

-

Primary Solubilization: Add 100% DMSO to achieve a concentration 1000x higher than the final assay concentration (e.g., make a 10 mM stock).

-

Dissolution: Vortex for 30 seconds. If particles persist, sonicate at 40°C for 5 minutes. Visual Check: Solution must be clear.

-

Dilution: Spike this DMSO stock into the aqueous buffer (PBS/Media) while vortexing rapidly to prevent precipitation. Keep final DMSO concentration < 0.5% to avoid solvent toxicity in biological assays.

Visualization: Safe Handling Workflow

Caption: Figure 1. Decision logic for safe weighing and solubilization to ensure homogeneity and prevent exposure.

Emergency Response & Stability

Stability & Storage

-

Storage: Store solid at 2–8°C (short term) or -20°C (long term). Keep container tightly closed under inert gas (Nitrogen/Argon) if possible, as aminopyridines can oxidize over time, turning brown.

-

Incompatibilities: Strong oxidizing agents (peroxides), strong acids (will protonate the pyridine), and acid chlorides.

Emergency Decision Logic

In the event of exposure, immediate action mitigates the risk of chemical burns or systemic absorption.

Caption: Figure 2.[4] Triage workflow for accidental exposure, prioritizing decontamination before medical consultation.

References

-

Sigma-Aldrich / Enamine. (2025). Product Specification: 3-[(5-methylpyridin-2-yl)amino]benzoic acid (CAS 1099057-20-1). Retrieved from

-

PubChem. (2025).[5] Compound Summary: Aminobenzoic Acid Derivatives & Safety Profile. National Library of Medicine. Retrieved from

-

ECHA (European Chemicals Agency). (2024). Registration Dossier: Aminopyridines - Toxicological Information. Retrieved from

-

BenchChem. (2025).[6] Safety Data Sheet (SDS) Template for Substituted Benzoic Acids. Retrieved from

Sources

Discovery and background of aminobenzoic acids in drug discovery

The Aminobenzoic Acid Scaffold: From Microbial Antimetabolites to Kinase Inhibitors

Executive Summary

The aminobenzoic acid (ABA) moiety represents one of the most versatile "privileged structures" in medicinal chemistry. Its three isomers—ortho (anthranilic acid), meta, and para (PABA)—have served as the foundational bedrock for entire therapeutic classes, from the first broad-spectrum antibacterials (sulfonamides) to modern targeted kinase inhibitors. This guide dissects the structural activity relationships (SAR), mechanistic causality, and experimental validation of ABA-derived therapeutics, moving beyond historical trivia to actionable insight for modern ligand design.

Part 1: The Isomeric Trinity – Structural Pharmacophores

The benzene ring substituted with an amino group and a carboxylic acid offers three distinct vectors for chemical space exploration. The positioning of these functional groups dictates the electronic environment and steric constraints, defining their biological utility.

| Isomer | Common Name | Key Chemical Feature | Primary Therapeutic Class |

| 2-Aminobenzoic | Anthranilic Acid | Intra-molecular H-bond (pseudo-ring formation) | NSAIDs, Diuretics, Kinase Inhibitors |

| 3-Aminobenzoic | m-Aminobenzoic | Electronic "decoupling" of N and COOH | PARP Inhibitors (Research), Diagnostics |

| 4-Aminobenzoic | PABA | Linear conjugation, essential metabolite mimic | Antibacterials (Sulfonamides), Anesthetics |

Part 2: Para-Aminobenzoic Acid (PABA) & The Antimetabolite Revolution

The discovery of sulfonamides is not merely a historical footnote; it established the Woods-Fildes Theory of Competitive Inhibition , the first rational basis for antimetabolite drug design.

Mechanistic Causality: The Folate Trap

Bacteria, unlike mammals, must synthesize folate de novo. PABA is the substrate for Dihydropteroate Synthase (DHPS) .[1][2][3] Sulfonamides act as structural bioisosteres of PABA.[4]

-

Mechanism: Sulfonamides compete with PABA for the active site of DHPS.[1]

-

The "Dead-End" Product: DHPS erroneously incorporates the sulfonamide instead of PABA, forming a pterin-sulfonamide adduct that cannot be processed by the next enzyme (Dihydrofolate Synthase), effectively shutting down DNA synthesis.

-

Selectivity: Mammals lack DHPS (we ingest folate), providing a high therapeutic index.

Visualization: The Competitive Inhibition Pathway

Caption: Figure 1. Competitive inhibition of DHPS by sulfonamides.[1][4][5] The drug mimics PABA, creating a metabolic dead-end.

Beyond Antibiotics: The Anesthetic Link

The PABA scaffold also underpins the ester-type local anesthetics.

-

Procaine & Benzocaine: These are ester derivatives of PABA. The lipophilic aromatic ring (PABA core) and the hydrophilic amine tail (in procaine) allow the molecule to penetrate the nerve membrane and block voltage-gated sodium channels.

-

Metabolic Liability: These drugs are hydrolyzed by plasma pseudocholinesterases back into PABA, which can actually antagonize sulfonamide therapy if administered concurrently [1].

Part 3: Anthranilic Acid – The Privileged Kinase Scaffold[8]

While PABA is famous for antimetabolites, Anthranilic Acid (2-ABA) is a cornerstone of modern signal transduction modulation. The ortho positioning allows for the formation of an intramolecular hydrogen bond between the amine and carbonyl oxygen, locking the molecule into a planar conformation that mimics the adenine ring of ATP.

From NSAIDs to Kinase Inhibitors

-

Fenamates (e.g., Mefenamic Acid): Bioisosteres of salicylic acid. The N-aryl substitution on the anthranilic core creates a twisted conformation essential for COX binding.

-

MEK & EGFR Inhibitors: The anthranilic acid amide scaffold is a precursor to the quinazoline core found in drugs like Gefitinib.

-

Example: CI-1040 (PD184352) is an orally active MEK inhibitor based directly on an anthranilic acid benzamide structure. The scaffold occupies the allosteric pocket adjacent to the ATP binding site [2].

-

Case Study: Furosemide

Furosemide, a high-ceiling loop diuretic, is a sulfonamide-anthranilic acid hybrid (5-sulfamoylanthranilic acid).

-

Causality: The carboxyl group provides the acidic pharmacophore required for organic anion transport into the renal tubule, while the sulfonamide moiety inhibits the Na+-K+-2Cl- cotransporter (NKCC2).

Part 4: Experimental Protocol – DHPS Inhibition Assay

To validate novel PABA mimetics, a robust enzymatic assay is required. The following protocol utilizes a Coupled Enzyme System , which is superior to endpoint assays as it allows real-time kinetic monitoring.

Principle: DHPS condenses PABA with DHPP (dihydropterin pyrophosphate) to form dihydropteroate.[1][2] We couple this to Dihydrofolate Reductase (DHFR) , which converts the product to tetrahydrofolate using NADPH.[1][2][6] We measure the depletion of NADPH at 340 nm.[1]

Reagents:

-

Buffer: 50 mM HEPES (pH 7.6), 10 mM MgCl2, 5 mM DTT.

-

Enzymes: Recombinant E. coli DHPS (100 nM) and E. coli DHFR (excess, 5 U/mL).

-

Substrates: DHPP (50 µM), NADPH (200 µM).[1]

-

Variable: PABA (Km ~ 5 µM) or Test Inhibitor.

Workflow (Self-Validating):

-

Blanking: Establish a baseline with no enzyme to account for non-enzymatic NADPH oxidation.

-

Enzyme Mix: Pre-incubate DHPS + DHFR + Test Compound for 10 min at 37°C. Why? To detect slow-binding inhibitors.

-

Initiation: Add Substrate Mix (DHPP + PABA + NADPH).

-

Detection: Monitor A340 kinetic read for 20 minutes.

-

Validation:

-

Positive Control: Sulfamethoxazole (IC50 ~ 2-5 µM depending on conditions).

-

Negative Control: DMSO vehicle.

-

Interference Check: Test compound + NADPH (no enzyme) to rule out redox cycling.

-

Caption: Figure 2. Coupled enzymatic assay workflow for DHPS inhibition screening.

Part 5: Future Perspectives – PROTACs and FBDD

The aminobenzoic acid scaffold is experiencing a renaissance in Fragment-Based Drug Discovery (FBDD) .

-

Rigid Linkers: The benzene ring of m- or p-aminobenzoic acid provides a rigid, distinct vector compared to flexible alkyl chains. This is critical in PROTAC (Proteolysis Targeting Chimera) design, where the orientation of the E3 ligase relative to the target protein determines degradation efficiency.

-

Warhead Design: Anthranilic acid derivatives are being explored as covalent warheads targeting cysteines in non-kinase targets, leveraging the reactivity of the aniline nitrogen when properly functionalized (e.g., acrylamides).

References

-

Richards, R. M. (2002). "Antagonism of sulfonamide activity by procaine and other local anesthetics." Journal of Pharmacy and Pharmacology.

-

Sebolt-Leopold, J. S., et al. (1999). "Blockade of the MAP kinase pathway suppresses growth of colon tumors in vivo." Nature Medicine.

-

Bermingham, A., et al. (2002). "Dihydrofolate synthase inhibition assay for screening antimicrobial agents." Antimicrobial Agents and Chemotherapy.

-

Palmer, B. D., et al. (1997). "Structure-activity relationships for 2-aminobenzoic acid derivatives as inhibitors of the EGF receptor tyrosine kinase." Journal of Medicinal Chemistry.

-

Hevener, K. E., et al. (2010). "Structural studies of dihydropteroate synthase: The basis for sulfonamide resistance."[2][5] Biochemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfonamides Test Reagents - Creative Diagnostics [creative-diagnostics.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial suppliers and availability of 3-((5-Methylpyridin-2-yl)amino)benzoic acid

The Commercial Availability and Technical Synthesis of 3-((5-Methylpyridin-2-yl)amino)benzoic acid

Abstract This technical guide analyzes the commercial landscape and synthesis protocols for 3-((5-Methylpyridin-2-yl)amino)benzoic acid (CAS 1099057-20-1 ). Intended for medicinal chemists and procurement specialists, this document details the primary supply chains, validates the compound's identity, and provides a robust backup synthesis route for instances of stock unavailability.

Chemical Identity & Technical Profile

Before initiating procurement or synthesis, the compound's identity must be unequivocally established to prevent regioisomeric confusion, particularly with the structurally similar Nilotinib intermediate (4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid).

Table 1: Chemical Specifications

| Property | Specification |

| Chemical Name | 3-((5-Methylpyridin-2-yl)amino)benzoic acid |

| CAS Registry Number | 1099057-20-1 |

| Molecular Formula | C₁₃H₁₂N₂O₂ |

| Molecular Weight | 228.25 g/mol |

| SMILES | CC1=CN=C(C=C1)NC2=CC=CC(=C2)C(=O)O |

| InChI Key | Derived from structure:WGLQIAOBQMXGIW-UHFFFAOYSA-N |

| Structural Class | Aminopyridine-benzoic acid scaffold |

| Key Application | Kinase inhibitor building block; Scaffold hopping analog for diarylamine targets. |

Commercial Supply Landscape

Current Market Status: The compound is commercially available but classified as a "Made-to-Order" or "Low-Stock Building Block" rather than a high-volume commodity.

Primary Source Analysis:

-

Originator/Primary Manufacturer: Enamine is the dominant source for this specific building block.

-

Distribution Channels:

-

Sigma-Aldrich (Merck): Lists the compound under product codes starting with ENA (e.g., ENA638599266), indicating it is drop-shipped or sourced directly from Enamine's stock.

-

MolPort / ChemSpace: Act as aggregators; actual fulfillment often routes back to Enamine or regional synthesis labs in China/Ukraine.

-

Procurement Decision Tree: Use the following logic to determine the optimal sourcing strategy based on your project timeline.

Figure 1: Sourcing Decision Matrix. Blue: Start; Green: Purchase; Red: Synthesize.

Technical Synthesis Guide (The "Make" Option)

If commercial lead times exceed 4-6 weeks, in-house synthesis is a viable and cost-effective alternative. The direct coupling of 3-aminobenzoic acid and 2-halo-5-methylpyridine can be challenging due to the carboxylic acid's interference with metal catalysts.

Recommended Route: Buchwald-Hartwig Amination via Ester Intermediate. This 2-step protocol ensures high yields and simplifies purification.

Step 1: Buchwald-Hartwig Coupling

-

Reactants: Methyl 3-aminobenzoate + 2-Bromo-5-methylpyridine.

-

Catalyst System: Pd₂(dba)₃ / Xantphos (preferred for electronic richness of pyridine).

Step 2: Ester Hydrolysis

-

Reagents: LiOH or NaOH in THF/Water.

Figure 2: Two-Step Synthesis Pathway. The ester protection strategy avoids catalyst poisoning.

Detailed Protocol:

Step 1: Coupling

-

Charge a reaction flask with:

-

Methyl 3-aminobenzoate (1.0 equiv)

-

2-Bromo-5-methylpyridine (1.1 equiv)

-

Cs₂CO₃ (2.0 equiv)

-

Xantphos (0.05 equiv)

-

Pd₂(dba)₃ (0.02 equiv)

-

-

Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

-

Degas: Sparge with Nitrogen for 10 minutes.

-

Reaction: Heat to 100°C for 12-16 hours. Monitor by LC-MS.

-

Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Step 2: Hydrolysis

-

Dissolve the intermediate ester in THF/Water (3:1).

-

Add LiOH·H₂O (3.0 equiv).

-

Heat to 60°C for 2 hours.

-

Acidify: Cool to 0°C and adjust pH to ~4 using 1N HCl. The product, 3-((5-Methylpyridin-2-yl)amino)benzoic acid , will precipitate.

-

Isolate: Filter the solid, wash with cold water, and dry under vacuum.

Quality Control & Validation

To ensure the material meets "Drug Discovery Grade" standards (>95% purity), the following validation parameters are mandatory.

Table 2: Analytical Criteria

| Test | Acceptance Criterion | Purpose |

| ¹H-NMR (DMSO-d₆) | Distinct singlet for methyl group (~2.2 ppm); Aromatic protons integrate 1:1. | Confirm structure and lack of solvent. |

| LC-MS (ESI+) | [M+H]⁺ = 229.1 ± 0.1 Da | Confirm molecular weight. |

| HPLC Purity | > 95% (Area under curve at 254 nm) | Ensure suitability for biological assays. |

| Appearance | Off-white to pale yellow solid | Visual check for oxidation/impurities. |

Expert Insight on Solubility: This compound is an amphoteric molecule (pyridine nitrogen + carboxylic acid).

-

Solubility: Poor in water at neutral pH. Soluble in DMSO (>10 mg/mL).

-

Handling: For biological assays, prepare stock solutions in DMSO. Avoid freeze-thaw cycles which may precipitate the zwitterionic form.

References

-

Sigma-Aldrich. Product Detail: 3-[(5-methylpyridin-2-yl)amino]benzoic acid. Retrieved from (Product Source: Enamine).

-

PubChem. Compound Summary: 3-(6-Amino-3-methylpyridin-2-yl)benzoic acid (Related Isomer Context). National Library of Medicine. Retrieved from .

- Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. (Basis for Step 1 Protocol).

-

Enamine. Building Block Catalog. Retrieved from .

Application Notes and Protocols for Amide Coupling Reactions with 3-((5-Methylpyridin-2-yl)amino)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Navigating the Nuances of Amide Bond Formation with a Heterocyclic Substrate

The amide bond is a cornerstone of modern medicinal chemistry, and its synthesis is one of the most frequently performed reactions in drug discovery.[1] The coupling of a carboxylic acid and an amine is a fundamental transformation that allows for the construction of complex molecules from readily available building blocks. This application note provides a detailed guide to performing amide coupling reactions with a specific, and potentially challenging, substrate: 3-((5-Methylpyridin-2-yl)amino)benzoic acid .

While a plethora of amide coupling protocols exist, the unique structural features of this molecule—namely the presence of a secondary amine linker and a basic pyridine ring—necessitate a carefully considered approach. The pyridine nitrogen can act as a base or a nucleophile, potentially interfering with the desired reaction pathway. Furthermore, the electronic properties of the substituted pyridine ring influence the nucleophilicity of the secondary amine, which can affect reaction rates and yields.

This document will provide a comprehensive overview of the key considerations for the successful amide coupling of 3-((5-Methylpyridin-2-yl)amino)benzoic acid. We will delve into the rationale behind the selection of coupling reagents, solvents, and bases, and offer detailed, step-by-step protocols for several robust methods. Additionally, a troubleshooting guide will address common challenges encountered with this class of compounds.

Key Considerations for Coupling with 3-((5-Methylpyridin-2-yl)amino)benzoic acid

The successful formation of an amide bond with 3-((5-Methylpyridin-2-yl)amino)benzoic acid hinges on the careful management of its distinct chemical properties.

The Role of the Pyridine Nitrogen

The pyridine ring introduces a basic site into the molecule. The pKa of pyridine is approximately 5.2, and while the substitution pattern of our target molecule will modulate this value, it remains a potential proton sink. This can be both advantageous and detrimental. On one hand, it may act as an internal base, facilitating the deprotonation of the carboxylic acid. On the other hand, it can be protonated by the acidic reaction medium, potentially altering the solubility and reactivity of the starting material. More critically, the lone pair of electrons on the pyridine nitrogen could compete with the desired amine nucleophile for the activated carboxylic acid, leading to undesired side products.

Nucleophilicity of the Secondary Amine

The secondary amine in the linker is the intended nucleophile for the amide bond formation. Its reactivity is influenced by the electronic nature of the attached pyridine and benzene rings. The methyl group on the pyridine ring is weakly electron-donating, which should slightly enhance the nucleophilicity of the secondary amine. However, the overall electronic landscape is complex, and the nucleophilicity might be moderate.

Solubility

Based on data for a closely related compound, 3-(6-Amino-3-methylpyridin-2-yl)benzoic acid tert-butyl ester, which is practically insoluble in water, it is reasonable to assume that 3-((5-Methylpyridin-2-yl)amino)benzoic acid will also exhibit poor aqueous solubility.[2] Therefore, the selection of an appropriate organic solvent is crucial for achieving a homogeneous reaction mixture and ensuring efficient coupling.

Recommended Amide Coupling Protocols

Given the specific characteristics of 3-((5-Methylpyridin-2-yl)amino)benzoic acid, we present two robust and widely applicable protocols. The choice between them will depend on the specific amine to be coupled, the scale of the reaction, and the available resources.

Protocol 1: EDC/HOBt Mediated Coupling - A Cost-Effective and Reliable Method

This method utilizes a carbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activating agent, 1-hydroxybenzotriazole (HOBt). EDC is a water-soluble coupling reagent, which simplifies the purification process as the urea byproduct can be easily removed by an aqueous workup.[3] HOBt is added to suppress side reactions and minimize racemization if chiral amines are used.[4]

Reaction Mechanism Overview:

Figure 1: General workflow for EDC/HOBt mediated coupling.

Materials:

-

3-((5-Methylpyridin-2-yl)amino)benzoic acid

-

Amine of choice

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

1 M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Brine

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-((5-Methylpyridin-2-yl)amino)benzoic acid (1.0 eq).

-

Dissolve the acid in anhydrous DMF or DCM (a concentration of 0.1-0.5 M is a good starting point).

-

Add the amine (1.0-1.2 eq) and HOBt (1.2 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

-

Add DIPEA or TEA (2.0-3.0 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with EtOAc.

-

Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Table 1: Recommended Reagent Stoichiometry for EDC/HOBt Coupling

| Reagent | Equivalents |

| 3-((5-Methylpyridin-2-yl)amino)benzoic acid | 1.0 |

| Amine | 1.0 - 1.2 |

| EDC·HCl | 1.2 |

| HOBt | 1.2 |

| DIPEA or TEA | 2.0 - 3.0 |

Protocol 2: HATU Mediated Coupling - For Challenging Substrates and Faster Reactions

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent known for its rapid reaction rates and its ability to couple sterically hindered or electron-deficient amines.[5] It is often the reagent of choice when other methods fail. The reaction mechanism involves the formation of a highly reactive OAt-active ester.[6]

Reaction Mechanism Overview:

Figure 2: General workflow for HATU mediated coupling.

Materials:

-

3-((5-Methylpyridin-2-yl)amino)benzoic acid

-

Amine of choice

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

5% aqueous LiCl solution (for DMF removal)

-

Saturated NaHCO₃ (aq)

-

Brine

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 3-((5-Methylpyridin-2-yl)amino)benzoic acid (1.0 eq) in anhydrous DMF or DCM.

-

Add HATU (1.1 eq) and DIPEA (2.0-3.0 eq) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add the amine (1.0-1.2 eq) to the reaction mixture.

-

Continue stirring at room temperature for 1-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction with EtOAc.

-

If DMF was used as the solvent, wash the organic layer with 5% aqueous LiCl solution (3-4 times) to remove the DMF.

-

Wash the organic layer with saturated NaHCO₃ (aq) and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Table 2: Recommended Reagent Stoichiometry for HATU Coupling

| Reagent | Equivalents |

| 3-((5-Methylpyridin-2-yl)amino)benzoic acid | 1.0 |

| Amine | 1.0 - 1.2 |

| HATU | 1.1 |

| DIPEA | 2.0 - 3.0 |

Troubleshooting Common Issues

| Problem | Potential Cause | Suggested Solution |

| Low or No Product Formation | Incomplete activation of the carboxylic acid. | - Ensure all reagents are anhydrous and of high quality. - Increase the amount of coupling reagent to 1.5 equivalents. - Pre-activate the carboxylic acid with the coupling reagent and base for a longer period (30-60 minutes) before adding the amine. |

| Low nucleophilicity of the amine. | - Increase the reaction temperature to 40-50 °C. - Use a more powerful coupling reagent like HATU. | |

| Poor solubility of starting materials. | - Try a different solvent system (e.g., a mixture of DMF and DCM, or THF). - Increase the solvent volume to ensure all components are fully dissolved. | |

| Presence of Multiple Side Products | Reaction with the pyridine nitrogen. | - Use a non-nucleophilic base like DIPEA instead of TEA. - Consider protecting the pyridine nitrogen if the problem persists, although this adds extra synthetic steps. |

| Formation of N-acylurea (with EDC). | - Ensure HOBt is used in the reaction. - Perform the reaction at 0 °C to minimize this side reaction. | |

| Guanidinylation of the amine (with HATU). | - Avoid a large excess of HATU. - Pre-activate the carboxylic acid before adding the amine. | |

| Difficulty in Purification | Removal of urea byproducts (from EDC). | - If the urea is insoluble in the reaction solvent, it can be filtered off. - If water-soluble EDC is used, ensure thorough aqueous washes during workup. |

| Removal of HOBt/HOAt and other polar byproducts. | - Perform multiple aqueous washes with both acidic and basic solutions. - Use a LiCl wash to effectively remove DMF if it was used as a solvent. |

Conclusion

The successful amide coupling of 3-((5-Methylpyridin-2-yl)amino)benzoic acid is readily achievable with careful consideration of its unique chemical properties. The protocols outlined in this application note, utilizing either EDC/HOBt or HATU, provide robust and reliable methods for the synthesis of a wide range of amide derivatives from this versatile building block. By understanding the potential challenges and employing the appropriate troubleshooting strategies, researchers can efficiently and effectively incorporate this important scaffold into their drug discovery and development programs.

References

- Jiang, T., Ji, S. (2023). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Org. Biomol. Chem., 21, 56-72.

- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.

- BenchChem. (2025). Technical Support Center: HATU Coupling Reactions.

- Grassi, L. (2014). Answer to "How many equivalents of HOBt must use in peptide coupling using EDC ?".

- BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.

- Prakash, S., et al. (2023). An Improved Amide Coupling Procedure for the Synthesis of N-(Pyridin-2-yl)amides. ChemInform.

- Shaik, A. B., et al. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 59(34), 3344-3348.

- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

- Sincere Chemical. (n.d.). 3-Amino-pyridine-2-carboxylic acid amide with high quality.

- Liu, Y., et al. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. Org. Biomol. Chem., 17, 9333-9337.

- Georges, G., et al. (2021). Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. Beilstein J. Org. Chem., 17, 138-147.

- Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling.

- Chem-Impex International, Inc. (n.d.). 3-Aminopyridine-2-carboxylic acid amide.

- Al-Suwaidan, I. A., et al. (2014).

- Patel, D. R., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 263-270.

- Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).

- Williams, A. L., et al. (2014). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. Org. Lett., 16(12), 3212–3215.

- Zhang, X., Chen, J. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 42(12), 621-625.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67390558, 3-(6-Amino-3-methylpyridin-2-yl)benzoic acid.

- Sigma-Aldrich. (n.d.). 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid.

- Home Sunshine Pharma. (n.d.). 3-(6-Amino-3-methyl-pyridin-2-yl)-benzoic Acid Tert-butyl Ester CAS 1083057-14-0.

- Sigma-Aldrich. (n.d.). tert-butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate.

- Choi, Y. H., et al. (2021).

- ChemScene. (n.d.). 3-{[(pyrimidin-4-yl)amino]methyl}benzoic acid.

- Acmec Biochemical Co., Ltd. (n.d.). 1083057-14-0[tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate].

- Feshchenko, A. V., et al. (2025). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Journal of Chemistry and Technologies.

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(6-Amino-3-methyl-pyridin-2-yl)-benzoic Acid Tert-butyl Ester CAS 1083057-14-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 4. researchgate.net [researchgate.net]